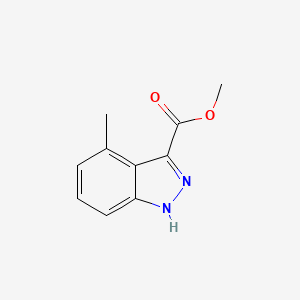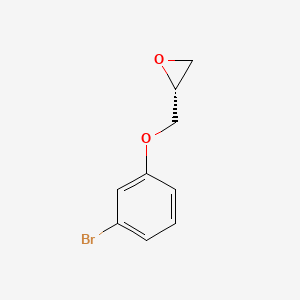![molecular formula C15H18O3Si B3233286 [1,1'-BIPHENYL]-4-YLTRIMETHOXYSILANE CAS No. 135251-76-2](/img/structure/B3233286.png)
[1,1'-BIPHENYL]-4-YLTRIMETHOXYSILANE
Overview
Description
[1,1’-BIPHENYL]-4-YLTRIMETHOXYSILANE: is an organosilicon compound that features a biphenyl group attached to a silicon atom through a trimethoxysilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-BIPHENYL]-4-YLTRIMETHOXYSILANE typically involves the reaction of [1,1’-biphenyl]-4-ylmagnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of [1,1’-BIPHENYL]-4-YLTRIMETHOXYSILANE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-BIPHENYL]-4-YLTRIMETHOXYSILANE can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the biphenyl group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry:
Catalysis: [1,1’-BIPHENYL]-4-YLTRIMETHOXYSILANE can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural properties.
Biology and Medicine:
Drug Delivery: The compound’s ability to form stable complexes with various molecules makes it a potential candidate for drug delivery systems.
Industry:
Electronics: [1,1’-BIPHENYL]-4-YLTRIMETHOXYSILANE is used in the production of electronic components, such as semiconductors and insulators.
Coatings: The compound is utilized in the formulation of protective coatings for various surfaces, providing durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which [1,1’-BIPHENYL]-4-YLTRIMETHOXYSILANE exerts its effects is primarily through its ability to interact with various molecular targets. The biphenyl group can engage in π-π interactions with aromatic systems, while the trimethoxysilane moiety can form strong bonds with silicon-based materials. These interactions enable the compound to act as a versatile building block in the synthesis of complex structures.
Comparison with Similar Compounds
[1,1’-BIPHENYL]-4-YLTRICHLOROSILANE: Similar structure but with trichlorosilane instead of trimethoxysilane.
[1,1’-BIPHENYL]-4-YLDIMETHYLCHLOROSILANE: Features dimethylchlorosilane moiety.
Uniqueness:
Stability: The trimethoxysilane moiety provides enhanced stability compared to other silane derivatives.
Reactivity: The presence of three methoxy groups allows for versatile reactivity, enabling a wide range of chemical transformations.
Properties
IUPAC Name |
trimethoxy-(4-phenylphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3Si/c1-16-19(17-2,18-3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRDDMTUPOZHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739763 | |
| Record name | ([1,1'-Biphenyl]-4-yl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135251-76-2 | |
| Record name | ([1,1'-Biphenyl]-4-yl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3233205.png)



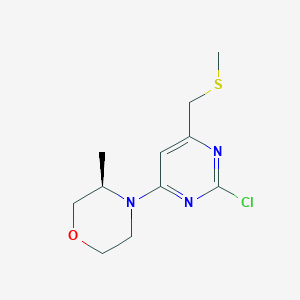
![7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3233233.png)
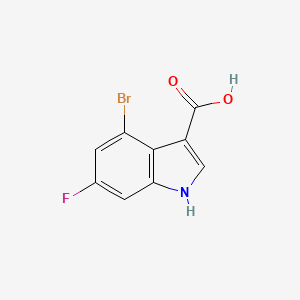
![3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B3233249.png)
![6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3233260.png)
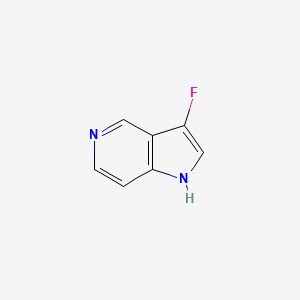
![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3233278.png)
